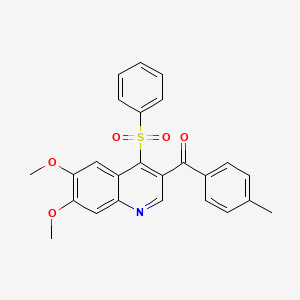

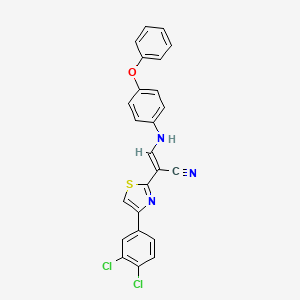

(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone”, is a topic of interest in medicinal chemistry research . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a nitrogen-containing bicyclic compound . The specific structure of “this compound” is not explicitly mentioned in the available resources.Scientific Research Applications

Syntheses and Chemical Properties

- Synthetic Routes and Metabolites: Research has demonstrated the use of methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, offering a simpler synthetic route for the production of quinoline derivatives. This methodology enables the efficient synthesis of metabolites with potential pharmacological applications (Mizuno et al., 2006).

- Conformational Analysis: Studies on quinoline derivatives have involved conformational analysis to understand the structure-activity relationships crucial for the design of molecules with desired biological properties (Karkhut et al., 2014).

- Spectroscopic Properties: The impact of structure and environment on the spectroscopic properties of quinoline derivatives has been explored. These studies provide insights into the electronic absorption and fluorescence properties, which are essential for developing materials with specific optical characteristics (Al-Ansari, 2016).

Pharmacological Applications

- Radiosynthesis for Pharmacological Studies: The radiosynthesis of quinolin-2(1H)-one derivatives demonstrates the compound's application in developing novel pharmacological agents. Such studies are crucial for the discovery and development of drugs targeting specific biological pathways (Kitson et al., 2010).

- Potential in Treating Neurological Disorders: Quinoline derivatives, such as JNJ16259685, have shown high potency and selectivity as antagonists of specific receptors, indicating potential therapeutic applications in treating neurological disorders (Lavreysen et al., 2004).

Material Science and Other Applications

- Novel Synthesis and Material Properties: The development of new synthetic methods for quinoline derivatives opens up possibilities for creating materials with unique properties, such as enhanced fluorescence or specific binding capabilities, which can be utilized in various scientific and industrial applications (Patel et al., 2022).

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific mechanism of action for “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” is not detailed in the available resources.

Safety and Hazards

The safety and hazards associated with “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” are not detailed in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

properties

IUPAC Name |

[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5S/c1-16-9-11-17(12-10-16)24(27)20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)32(28,29)18-7-5-4-6-8-18/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMUUMWOYJMYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)

![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)

![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)

![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)

![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2862273.png)

![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)

![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)